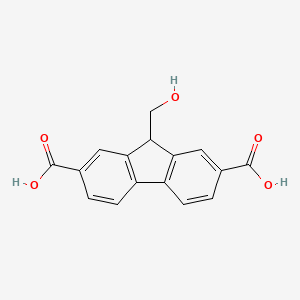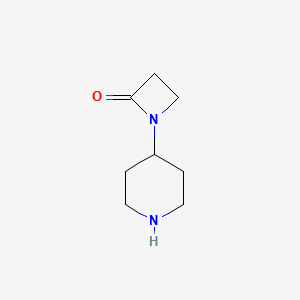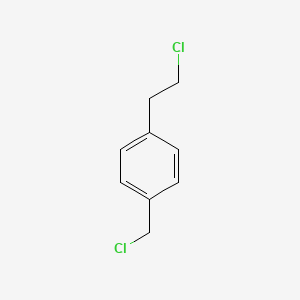
1-(2-chloroethyl)-4-(chloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-4-(chloromethyl)benzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzyl chloride, where the benzyl group is substituted with a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-chloroethyl)-4-(chloromethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-(2-hydroxyethyl)toluene using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
化学反应分析
Types of Reactions
1-(2-chloroethyl)-4-(chloromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-hydroxyethyl)benzyl alcohol, 4-(2-aminoethyl)benzyl chloride, and ethers.
Elimination Reactions: The major product is 4-vinylbenzyl chloride.
Oxidation and Reduction: Products include 4-(2-hydroxyethyl)benzyl alcohol and 4-(2-ethyl)benzyl chloride.
科学研究应用
1-(2-chloroethyl)-4-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of 1-(2-chloroethyl)-4-(chloromethyl)benzene involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological studies.
相似化合物的比较
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 2-chloroethyl group.
4-Chlorobenzyl Chloride: Similar but with a chlorine atom directly attached to the benzene ring.
2-Phenylethyl Chloride: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
1-(2-chloroethyl)-4-(chloromethyl)benzene is unique due to the presence of both benzyl and 2-chloroethyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
53459-40-8 |
|---|---|
分子式 |
C9H10Cl2 |
分子量 |
189.08 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10Cl2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2 |
InChI 键 |
SXQGSMMKKVVQFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




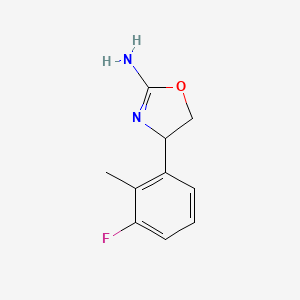

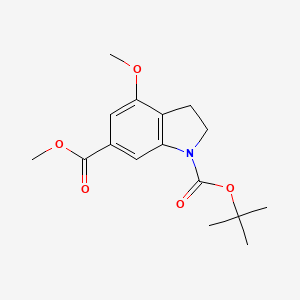

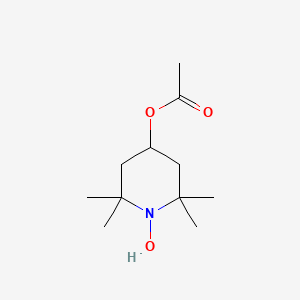
![7-Vinylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8798840.png)
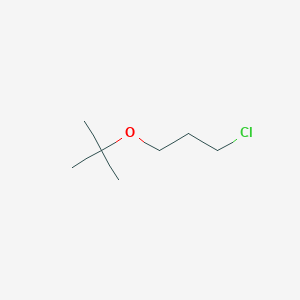
![3-Iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8798851.png)

![6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8798866.png)
